Cas no 93-11-8 (Naphthalene-2-sulfonyl chloride)

Naphthalene-2-sulfonyl chloride structure
93-11-8 structure
Nome do Produto:Naphthalene-2-sulfonyl chloride
N.o CAS:93-11-8
MF:C10H7ClO2S
MW:226.679380655289
MDL:MFCD00004087
CID:34688
PubChem ID:7125

Naphthalene-2-sulfonyl chloride Propriedades químicas e físicas

Nomes e Identificadores

    • Naphthalene-2-sulfonyl chloride
    • Naphthalene-2-sulphonyl chloride
    • 2-Naphthalensulfonyl chloride
    • 2-Naphthalenesulfonyl Chloride
    • 2-Naphthalenesulfonyl chloride
    • 2-Naphthalenylsulfonylchloride
    • 2-Naphthylsulfonyl chloride
    • NSC 133893
    • Naphthalene-2-sulfonic acidchloride
    • b-Naphthalenesulfochloride
    • b-Naphthalenesulfonyl chloride
    • b-Naphthylsulfonyl chloride
    • beta-Naphthalenesulfonyl chloride
    • Naphthalene-2-sulfonic acid chloride
    • .beta.-Naphthalenesulfochloride
    • 2-Naphthalene sulfonyl chloride
    • OPECTNGATDYLSS-UHFFFAOYSA-N
    • .beta.-Naphthalenesulfonyl chloride
    • chloro-2-naphthylsulfone
    • beta-Naphthalenesulfochloride
    • 2-naphthalenesulphonyl chloride
    • 2-Naphthalenylsulfonyl
    • 2-Naphthalenylsulfonyl chloride
    • β-Naphthalenesulfochloride
    • β-Naphthalenesulfonyl chloride
    • β-Naphthylsulfonyl chloride
    • NSC133893
    • DTXSID5059080
    • .beta.-Naphthylsulfonyl chloride
    • beta-Naphthylsulphonyl chloride
    • BBL027447
    • CS-W004905
    • DB-057370
    • Z104473932
    • AKOS000118779
    • 2-naphtalenesulfonyl chloride
    • 2-naphtylsulfonyl chloride
    • NSC-133893
    • 2-Naphthalenesulfonylchloride
    • beta-naphthalene-sulphonyl chloride
    • VS-0375
    • 2-naphthylsulphonyl chloride
    • naphthalin-2-sulfonic acid chloride
    • OPECTNGATDYLSS-UHFFFAOYSA-
    • naphthaline-2-sulfonic acid chloride
    • 2-naphthalene-sulfonyl chloride
    • EINECS 202-219-9
    • beta-Naphthalenesulphonyl chloride
    • 2-naphthyl-sulfonyl chloride
    • 2-napthylsulfonyl chloride
    • 2-Naphthalenesulfonyl chloride, 99%
    • J-510147
    • 2-napthalenesulfonyl chloride
    • NS00041120
    • EN300-19464
    • UNII-W3N8WRJ279
    • F0808-2035
    • 2-naphtalenesulfonylchloride
    • MFCD00004087
    • SCHEMBL25642
    • 2-Naphthalenesulfonyl chloride, puriss., >=99.0% (AT)
    • N0018
    • 2-naphthalenesulfonyi chloride
    • ss-Naphthalinsulfochlorid
    • 2-Naphthyl sulfonyl chloride
    • 2-naphthyl-sulphonyl chloride
    • A844453
    • 2-naphthalene sulfonylchloride
    • 2-naphthalene-sulphonyl chloride
    • W3N8WRJ279
    • 2-Naphthalenylsulfonyl Chloride; 2-Naphthylsulfonyl Chloride;NSC 133893; Naphthalene-2-sulfonic Acid Chloridebeta-Naphthalenesulfochloride
    • D77675
    • naphthalene-2-sulfonylchloride
    • beta-Naphthylsulfonyl chloride
    • beta-Naphthalenesulfonyl-chloride
    • beta-Naphthalenesulphochloride
    • 2-napthalenesufonylchloride
    • 2-napthalenesulfonylchloride
    • 93-11-8
    • DTXCID6048830
    • STL363253
    • MDL: MFCD00004087
    • Inchi: 1S/C10H7ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
    • Chave InChI: OPECTNGATDYLSS-UHFFFAOYSA-N
    • SMILES: O=S(C1C=C2C(C=CC=C2)=CC=1)(Cl)=O
    • BRN: 641898

Propriedades Computadas

  • Massa Exacta: 225.98600
  • Massa monoisotópica: 225.985528
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 294
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.9
  • Superfície polar topológica: 42.5
  • Carga de Superfície: 0

Propriedades Experimentais

  • Cor/Forma: Colorless flake crystals.
  • Densidade: 1.3661 (estimate)
  • Ponto de Fusão: 75.0 to 79.0 deg-C
  • Ponto de ebulição: 147.7 °C/0.6 mmHg(lit.)
  • Ponto de Flash: 200-202°C/13mm
  • Índice de Refracção: 1.643
  • Coeficiente de partição da água: Insoluble
  • PSA: 42.52000
  • LogP: 3.84810
  • Solubilidade: Soluble in ethanol, ether and benzene, slightly soluble in petroleum ether, insoluble in water.
  • Sensibilidade: Moisture Sensitive
  • FEMA: 2723

Naphthalene-2-sulfonyl chloride Informações de segurança

Naphthalene-2-sulfonyl chloride Dados aduaneiros

  • CÓDIGO SH:29049020
  • Dados aduaneiros:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Naphthalene-2-sulfonyl chloride Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Ambeed
A374566-25g
Naphthalene-2-sulfonyl chloride
93-11-8 95%
25g
$14.0 2025-02-21
eNovation Chemicals LLC
D509610-5g
Naphthalene-2-sulfonyl chloride
93-11-8 97%
5g
$100 2024-05-24
eNovation Chemicals LLC
D509610-25g
Naphthalene-2-sulfonyl chloride
93-11-8 97%
25g
$120 2024-05-24
TRC
N307526-1g
Naphthalene-2-sulfonyl Chloride
93-11-8
1g
$ 92.00 2023-09-06
Life Chemicals
F0808-2035-0.5g
Naphthalene-2-sulfonyl chloride
93-11-8 95%+
0.5g
$19.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N61410-5g
Naphthalene-2-sulfonyl chloride
93-11-8 95%
5g
¥22.0 2024-07-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A16872-500g
Naphthalene-2-sulfonyl chloride, 97%
93-11-8 97%
500g
¥10592.00 2023-03-01
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003736-100g
Naphthalene-2-sulfonyl Chloride
93-11-8 ≥97%
100g
¥255.00 2024-07-09
Ambeed
A374566-10g
Naphthalene-2-sulfonyl chloride
93-11-8 95%
10g
$8.0 2025-02-21
Life Chemicals
F0808-2035-5g
Naphthalene-2-sulfonyl chloride
93-11-8 95%+
5g
$60.0 2023-09-07

Naphthalene-2-sulfonyl chloride Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Titanium tetrachloride ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  2 min, 25 °C
1.2 Reagents: Water ;  rt
Referência
Synthesis of sulfonyl chlorides and thiosulfonates from H2O2-TiCl4
Bahrami, Kiumars; Khodaei, Mohammad M.; Khaledian, Donya, Tetrahedron Letters, 2012, 53(3), 354-358

Método de produção 2

Condições de reacção
1.1 Reagents: Cyanuric chloride Catalysts: 18-Crown-6 Solvents: Acetone ;  20 h, reflux
Referência
A new, mild preparation of sulfonyl chlorides
Blotny, Grzegorz, Tetrahedron Letters, 2003, 44(7), 1499-1501

Método de produção 3

Condições de reacção
Referência
Molecular structure and estrogenic activity. XIV. α,α-Dimethyl-β-(6-methylthio-2-naphthyl)valeric acid
Jacques, Jean, Bulletin de la Societe Chimique de France, 1955, 231, 231-6

Método de produção 4

Condições de reacção
1.1 Reagents: Hexachlorocyclotriphosphazene ;  1 min, 25 °C
1.2 Reagents: Potassium chloride ;  1 min, 25 °C
Referência
TAPC-promoted synthesis of sulfonyl chlorides from sulfonic acids
Bahrami, Kiumars, Synlett, 2011, (18), 2671-2674

Método de produção 5

Condições de reacção
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Butyllithium ,  Sulfur dioxide Solvents: Tetrahydrofuran
1.3 Reagents: Sulfuryl chloride Solvents: Hexane
Referência
An improved synthesis of arenesulfonyl chlorides from aryl halides
Hamada, Tatsuo; Yonemitsu, Osamu, Synthesis, 1986, (10), 852-4

Método de produção 6

Condições de reacção
1.1 Reagents: Thionyl chloride
Referência
Synthesis of some naphthalene sulfonohydrazides and related compounds of potential biological activity
Islam, A. M.; Abdel-Halim, A. M.; Salama, M. A., Egyptian Journal of Chemistry, 1987, 29(4), 405-31

Método de produção 7

Condições de reacção
1.1 Reagents: Acetic acid ,  1,3-Dichloro-5,5-dimethylhydantoin Solvents: Acetonitrile ,  Water ;  < 10 °C; 30 min, 10 °C → 20 °C; 1 h, 20 °C; 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ;  0 °C; < 10 °C; 15 min, 5 °C
Referência
A simple and highly effective oxidative chlorination protocol for the preparation of arenesulfonyl chlorides
Pu, Yu-Ming; Christesen, Alan; Ku, Yi-Yin, Tetrahedron Letters, 2010, 51(2), 418-421

Método de produção 8

Condições de reacção
1.1 Reagents: Trichloroisocyanuric acid ,  Tetrabutylammonium chloride Solvents: Acetonitrile ,  Water ;  1 - 2 min, 0 °C; 20 min, rt
Referência
Trichloroisocyanuric acid (TCCA) and N-chlorosuccinimide (NCS) as efficient reagents for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides
Veisi, Hojat; Sedrpoushan, Alireza; Hemmati, Saba; Kordestani, Davood, Phosphorus, 2012, 187(6), 769-775

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium dodecyl sulfate ,  Hydrogen peroxide ,  Phosphorus oxychloride Solvents: Water ;  40 min, 25 °C
Referência
Synthesis of sulfonyl chlorides and sulfonic acids in SDS micelles
Bahrami, Kiumars; Khodaei, Mohammad M.; Abbasi, Jamshid, Synthesis, 2012, 44(2), 316-322

Método de produção 10

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide
Referência
A method for the catalyzed preparation of carboxylic and sulfonic acid chlorides with thionyl chloride
Bosshard, H. H.; Mory, R.; Schmid, M.; Zollinger, Hch., Helvetica Chimica Acta, 1959, 42, 1653-8

Método de produção 11

Condições de reacção
1.1 Reagents: Tetrabutylammonium chloride ,  N1,N1,N3,N3-Tetrachloro-1,3-benzenedisulfonamide Solvents: Acetonitrile ,  Water ;  1 - 2 min, 0 °C; 0 °C → rt; 20 min, rt
Referência
Poly(N,N'-dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide as efficient reagents to direct oxidative conversion of thiols and disulfide to sulfonyl chlorides
Veisi, Hojat; Ghorbani-Vaghei, Ramin; Mahmoodi, Jafar, Bulletin of the Korean Chemical Society, 2011, 32(10), 3692-3695

Método de produção 12

Condições de reacção
1.1 Reagents: Chlorotrimethylsilane ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  3 min, rt
Referência
High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides
Sohrabnezhad, Samira; Bahrami, Kiumars; Hakimpoor, Farahman, Journal of Sulfur Chemistry, 2019, 40(3), 256-264

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  15 min, rt
Referência
Oxyhalogenation of thiols and disulfides into sulfonyl chlorides/bromides using oxone-KX (X = Cl or Br) in water
Madabhushi, Sridhar; Jillella, Raveendra; Sriramoju, Vinodkumar; Singh, Rajpal, Green Chemistry, 2014, 16(6), 3125-3131

Método de produção 14

Condições de reacção
1.1 Reagents: Hydrogen peroxide ,  Zirconium chloride (ZrCl4) Solvents: Acetonitrile ,  Water ;  < 1 min, 25 °C
Referência
A novel, practical synthesis of sulfonyl chlorides from thiol and disulfide derivatives
Bahrami, Kiumars; Khodaei, Mohammad Mehdi; Soheilizad, Mehdi, Synlett, 2009, (17), 2773-2776

Método de produção 15

Condições de reacção
1.1 Reagents: Thionyl chloride ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  1 min, 25 °C
1.2 Reagents: Water Solvents: Water
Referência
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides
Bahrami, Kiumars; Khodaei, Mohammad M.; Soheilizad, Mehdi, Journal of Organic Chemistry, 2009, 74(24), 9287-9291

Método de produção 16

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  6 h, 70 °C
Referência
Method for synthesis of 2-naphthalenesulfonyl chloride from sodium 2-naphthalenesulfonate and phosphorus oxychloride
, China, , ,

Método de produção 17

Condições de reacção
1.1 Reagents: Phosphorus pentachloride ,  Calcium chloride ;  1 h, 100 °C
Referência
Polymer side-chain modification in methacrylate and styrene copolymers through thiol-thioester dynamic exchange
Fila, Karolina; Goliszek, Marta; Podkoscielna, Beata; Podgorski, Maciej, European Polymer Journal, 2020, 136,

Método de produção 18

Condições de reacção
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ;  2 h, rt
Referência
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides
Chen, Rongxiang; Xu, Shaohong; Shen, Fumin; Xu, Canran; Wang, Kaikai ; et al, Molecules, 2021, 26(18),

Método de produção 19

Condições de reacção
1.1 Reagents: Hexachlorocyclotriphosphazene ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  12 min, 25 °C
Referência
A Practical Method for the Preparation of Sulfonyl Chlorides and Sulfonamides from Thiols using H2O2-TAPC Reagent System
Parnian, Rouhallah; Soleimani, Ebrahim; Bahrami, Kiumars, ChemistrySelect, 2019, 4(29), 8554-8557

Método de produção 20

Condições de reacção
1.1 Reagents: Acetic acid ,  Diethylamine ,  1,3-Dichloro-5,5-dimethylhydantoin ,  Water Solvents: Acetonitrile ;  41 s, 4 bar, 40 °C
1.2 Reagents: Acetonitrile
Referência
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism
Polterauer, Dominik; Roberge, Dominique M.; Hanselmann, Paul; Littich, Ryan; Hone, Christopher A.; et al, Reaction Chemistry & Engineering, 2022, 7(12), 2582-2592

Método de produção 21

Condições de reacção
1.1 Reagents: Chlorosulfonic acid Solvents: 1,2-Dichloroethane ;  50 °C; 50 °C → 80 °C; 1 h, 80 °C
Referência
Preparation and characterization of thiophenol compounds
Feng, Baicheng; et al, Qingdao Keji Daxue Xuebao, 2011, 32(3), 252-255

Naphthalene-2-sulfonyl chloride Raw materials

Naphthalene-2-sulfonyl chloride Preparation Products

Naphthalene-2-sulfonyl chloride Fornecedores

JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:93-11-8)Naphthalene-2-sulfonyl chloride
MR./MRS.:WANG JING LI
Telefone:13156898909
E- mail:hope2084@163.com
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